molecular formula C26H29NO6S B281126 METHYL 5-[N-(4-ETHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

METHYL 5-[N-(4-ETHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B281126
M. Wt: 483.6 g/mol
InChI Key: MOGLHILLHDNWRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 5-[N-(4-ETHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with the molecular formula C26H29NO6S and a molar mass of 483.57656 g/mol . This compound is characterized by its unique structure, which includes a benzofuran core, a cyclohexylcarbonyl group, and a sulfonylamino group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of METHYL 5-[N-(4-ETHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves multiple steps. One common method includes the following steps:

    Formation of the Benzofuran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.

    Introduction of the Cyclohexylcarbonyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where cyclohexanoyl chloride reacts with the benzofuran core in the presence of a Lewis acid catalyst.

    Attachment of the Sulfonylamino Group: This step involves the reaction of the intermediate with 4-ethylbenzenesulfonyl chloride in the presence of a base to form the sulfonylamino derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Chemical Reactions Analysis

METHYL 5-[N-(4-ETHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl or carbonyl groups under appropriate conditions.

Scientific Research Applications

METHYL 5-[N-(4-ETHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 5-[N-(4-ETHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

METHYL 5-[N-(4-ETHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and properties.

Properties

Molecular Formula

C26H29NO6S

Molecular Weight

483.6 g/mol

IUPAC Name

methyl 5-[cyclohexanecarbonyl-(4-ethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H29NO6S/c1-4-18-10-13-21(14-11-18)34(30,31)27(25(28)19-8-6-5-7-9-19)20-12-15-23-22(16-20)24(17(2)33-23)26(29)32-3/h10-16,19H,4-9H2,1-3H3

InChI Key

MOGLHILLHDNWRS-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4CCCCC4

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4CCCCC4

Origin of Product

United States

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